1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide

Description

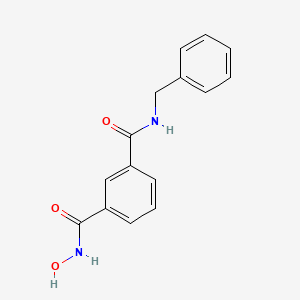

1-N-Benzyl-3-N-hydroxybenzene-1,3-dicarboxamide is a dicarboxamide derivative featuring a central benzene ring substituted with a benzyl group at the N1-position and a hydroxyl group at the N3-position. This compound belongs to a broader class of benzene-1,3-dicarboxamides, which are characterized by their two amide groups at the 1- and 3-positions of the aromatic ring. The benzyl and hydroxyl substituents confer unique electronic and steric properties, making the compound a candidate for applications in medicinal chemistry, catalysis, and materials science. Its synthesis typically involves coupling reactions between substituted benzoic acid derivatives and amines, followed by selective functionalization .

Properties

IUPAC Name |

1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(19)17-20/h1-9,20H,10H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPIKCPUSKMEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide typically involves the reaction of benzylamine with phthalic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, and requires a catalyst like triethylamine to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of benzylidene-3-N-hydroxybenzene-1,3-dicarboxamide.

Reduction: Formation of 1-N-benzyl-3-N-aminobenzene-1,3-dicarboxamide.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Hydrogen Bonding : The hydroxyl group enhances intermolecular interactions, as seen in cyclohexane derivatives forming β-hydroxy ketone motifs . This property could be exploited in crystal engineering or drug design.

Limitations in Catalysis : The benzyl group’s steric bulk may reduce efficacy in metal-catalyzed C–H functionalization compared to N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ).

Synthetic Scalability : While one-pot methods for cyclohexane analogs are robust, the target compound’s synthesis requires optimization for industrial-scale production .

Biological Activity

1-N-benzyl-3-N-hydroxybenzene-1,3-dicarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H16N2O4

- Molecular Weight : 288.31 g/mol

- Structure : The compound features a benzyl group and two carboxamide functionalities, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anti-inflammatory Activity : Studies indicate that similar compounds with dicarboxamide structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds with similar structures have shown COX-2 selectivity, leading to reduced inflammation in animal models .

- Antimicrobial Properties : Research has demonstrated that derivatives of benzamide compounds can possess antimicrobial activity against various pathogens. The presence of hydroxyl groups in the structure enhances the interaction with bacterial cell membranes, leading to increased efficacy against bacteria such as Staphylococcus aureus .

Biological Activity Data

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of various dicarboxamide derivatives in a murine model. The compound exhibited a marked reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted on several benzamide derivatives against common bacterial strains. The results indicated that compounds similar to this compound showed significant antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Q. How can structure-activity relationship (SAR) studies enhance the design of this compound derivatives for specific applications?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., alkyl chains, electron-withdrawing groups) and evaluate their physicochemical properties (logP, pKa) and bioactivity. Use multivariate regression analysis to correlate structural features with functional outcomes, as demonstrated in tricarboxamide-based materials research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.